molecular formula C23H23NO4 B6125533 (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone

Cat. No. B6125533
M. Wt: 377.4 g/mol
InChI Key: DELKMWHJFVQGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone, also known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, this compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. In pharmacology, this compound has been studied for its potential use as a drug delivery system for various drugs. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone is not well understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various types of cancer. Another direction is to study the potential use of this compound as a drug delivery system for various drugs. In addition, further studies are needed to investigate the anti-inflammatory properties of this compound and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, pharmacology, and biochemistry. The synthesis of this compound involves the reaction of 3,4-dimethoxybenzaldehyde with 3-phenyl-2-propynoic acid in the presence of a base, followed by the addition of piperidine and a reducing agent. This compound has been extensively studied for its potential applications in the treatment of various types of cancer, as a drug delivery system, and as a tool to study the mechanism of action of various enzymes. Further studies are needed to investigate the potential uses of this compound in these fields.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 3-phenyl-2-propynoic acid in the presence of a base, followed by the addition of piperidine and a reducing agent. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-3-phenylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-20-12-11-18(15-21(20)28-2)23(26)19-9-6-14-24(16-19)22(25)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,15,19H,6,9,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELKMWHJFVQGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C#CC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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